
2-(Dipentylamino)indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dipentylamino)indene-1,3-dione is a synthetic organic compound that belongs to the class of indandione derivatives. Indandione derivatives are known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization. The unique structure of this compound, which includes an indene-1,3-dione core substituted with a dipentylamino group, makes it a compound of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipentylamino)indene-1,3-dione typically involves the nucleophilic addition of dipentylamine to an indene-1,3-dione precursor. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the nucleophilic attack and subsequent formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.
化学反応の分析
Types of Reactions: 2-(Dipentylamino)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indene-1,3-dione core to indane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Indane derivatives.
Substitution: Halogenated or aminated indene derivatives.
科学的研究の応用
2-(Dipentylamino)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials and photoinitiators for polymerization.
作用機序
The mechanism of action of 2-(Dipentylamino)indene-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with a variety of biomolecules.
類似化合物との比較
2-(Dipentylamino)indene-1,3-dione can be compared with other indandione derivatives such as:
Indane-1,3-dione: A simpler structure without the dipentylamino group, used in similar applications but with different reactivity.
2-(Diethylamino)indene-1,3-dione: A similar compound with a diethylamino group instead of a dipentylamino group, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indandione derivatives.
特性
CAS番号 |
5429-77-6 |
|---|---|
分子式 |
C19H27NO2 |
分子量 |
301.4 g/mol |
IUPAC名 |
2-(dipentylamino)indene-1,3-dione |
InChI |
InChI=1S/C19H27NO2/c1-3-5-9-13-20(14-10-6-4-2)17-18(21)15-11-7-8-12-16(15)19(17)22/h7-8,11-12,17H,3-6,9-10,13-14H2,1-2H3 |
InChIキー |
ZTRDBOKYURIPGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(CCCCC)C1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)

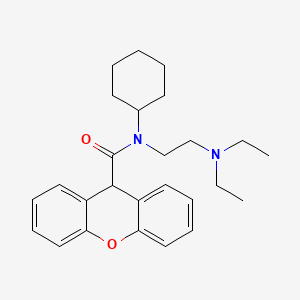
![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
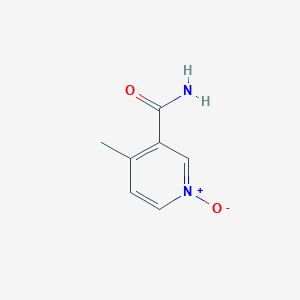
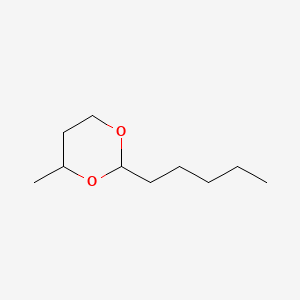
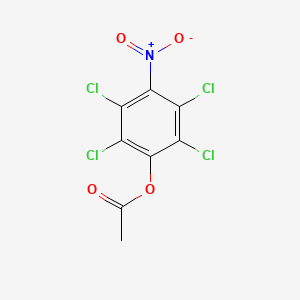
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

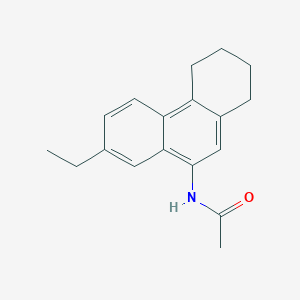
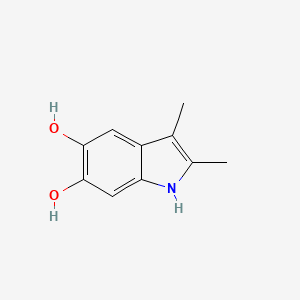
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
